molecular formula C9H16ClNO2 B6207808 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride CAS No. 2703779-52-4

1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride

Cat. No.: B6207808
CAS No.: 2703779-52-4
M. Wt: 205.68 g/mol
InChI Key: RJCDKEUUZMNSMS-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride (CAS 2703779-52-4) is a bicyclic organic compound of molecular formula C 9 H 16 ClNO 2 and molecular weight 205.68 g/mol . This compound serves as a valuable, conformationally constrained intermediate in medicinal chemistry and drug discovery research. The rigid azabicyclic scaffold is of significant interest for designing novel therapeutic agents, as similar frameworks are explored for their potential in treating diseases of the central nervous system and inflammatory conditions . Researchers utilize this chemical building block to impose specific three-dimensional geometry on target molecules, which can be critical for optimizing interactions with biological targets. The hydrochloride salt offers enhanced stability and solubility for various synthetic applications. The compound is provided with high purity and is strictly for research and development purposes in laboratory settings . Applications: This product is intended for use as a key synthetic intermediate in organic synthesis and pharmaceutical R&D. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

2703779-52-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-10-4-1-2-7(8)3-5-10;/h7-8H,1-6H2,(H,11,12);1H

InChI Key

RJCDKEUUZMNSMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)CC2C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing via Cyclization of Diamine Intermediates

A common strategy involves constructing the azabicyclo core through intramolecular cyclization. For example, cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane precursors (analogous to those in diazabicyclo syntheses) undergo hydrogenation and reduction to form the bicyclic amine. Adapting this approach:

  • Intermediate Preparation : React pyridine dicarboxylic acid derivatives with benzylamine and acetic anhydride at 110–115°C to form a fused pyridone intermediate.

  • Catalytic Hydrogenation : Reduce the pyridone using 5% Pd/C in methanol to yield a cis-diamine intermediate.

  • Vitride Reduction : Treat with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene to achieve ring closure.

  • Debenzylation : Remove the benzyl group via hydrogenolysis with Pd/C, followed by HCl treatment to form the hydrochloride salt.

Key Data :

  • Yield: 55–65% after debenzylation.

  • Purity: >99.5% by HPLC when using chiral resolving agents like D(-)-tartaric acid.

Functionalization of Preexisting Bicyclic Frameworks

An alternative route modifies preassembled azabicyclo compounds. For instance, 7-thia-1-azabicyclo[3.2.2]nonane-6-carboxylic acid 7,7-dioxide derivatives are synthesized via:

  • Sulfonamide Formation : React sulfonyl chlorides with potassium thioacetate (KSAc) in DMF at 85°C.

  • Oxidative Functionalization : Convert thioacetate groups to carboxylic acids using acidic or basic hydrolysis.

  • Salt Formation : Treat the free acid with HCl in ethanol to precipitate the hydrochloride.

Key Data :

  • Yield: 55% for the sulfonamide intermediate.

  • Solvent System: Ethyl acetate/water extraction ensures minimal byproduct carryover.

Chiral Resolution and Enantiomeric Control

For enantiomerically pure batches, chiral resolving agents are critical. A method adapted from diazabicyclo syntheses involves:

  • Racemic Mixture Preparation : Synthesize the free base via methods in Section 2.1.

  • Crystallization with Tartaric Acid : Seed the racemic mixture with (S,S)- or (R,R)-tartrate salts in dimethylformamide (DMF) to isolate the desired enantiomer.

  • Neutralization and Salt Formation : Release the free amine with NaOH, then treat with HCl to form the hydrochloride.

Key Data :

  • Optical Purity: >99.5% enantiomeric excess (ee).

  • Solvent: DMF enables high solubility of intermediates during crystallization.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Cyclization (Section 2.1)55–65%>99.5%HighIndustrially viable, uses safer Vitride
Functionalization (2.2)50–55%98–99%ModerateAvoids hydrogenation steps
Chiral Resolution (2.3)40–45%>99.5% eeLowDelivers enantiopure product

Critical Reaction Parameters

Temperature and Solvent Effects

  • Cyclization : Optimal at 110–115°C in acetic anhydride.

  • Hydrogenation : Methanol as solvent prevents over-reduction.

  • Salt Formation : Ethanol ensures high solubility of HCl during neutralization.

Catalytic Systems

  • Pd/C (5%) : Preferred for debenzylation due to minimal side reactions.

  • Vitride : Safer alternative to LiAlH₄ for ketone reductions.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-reduction during hydrogenation can yield des-carboxylic acid derivatives. Mitigated by controlling H₂ pressure and catalyst loading.

  • Acid Sensitivity : The bicyclic core may decompose under strong acidic conditions. Use mild HCl concentrations (1–2 M) during salt formation .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H15_{15}NO2_2
  • SMILES Notation : C1CC2CCN(C1)CC2C(=O)O
  • InChI Key : HDDDTIJFNTYGTE-UHFFFAOYSA-N

The compound features a bicyclic structure with a nitrogen atom, contributing to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and interaction with biological targets.

Positive Allosteric Modulation

Recent studies have identified 1-azabicyclo[3.2.2]nonane derivatives as positive allosteric modulators (PAMs) of the α3β2 nicotinic acetylcholine receptor (nAChR). These PAMs exhibit significant effects in vivo, suggesting potential therapeutic applications in treating conditions like sarcopenia, which is characterized by muscle atrophy due to aging .

Case Study : A study reported that compounds structurally related to 1-azabicyclo[3.2.2]nonane demonstrated enhanced modulation of nAChRs, leading to improved synaptic transmission and cognitive function in animal models. The most effective compound was shown to cross the blood-brain barrier, indicating its potential for central nervous system (CNS) applications .

Antibacterial Properties

Another area of interest is the antibacterial activity of azabicyclo compounds, including derivatives of 1-azabicyclo[3.2.2]nonane. Research indicates that these compounds can exhibit a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics .

Data Table: Antibacterial Activity

Compound NameActivity SpectrumNotable Pathogens Targeted
1-Azabicyclo[3.2.2]nonane DerivativeBroadE.coli, Staphylococcus aureus

This antibacterial potential opens avenues for developing new treatments for infections that are increasingly resistant to existing antibiotics.

Neuroscience Research

The modulation of nAChRs by 1-azabicyclo[3.2.2]nonane derivatives has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that enhancing nAChR activity can improve cognitive function and memory retention in preclinical models.

Case Study : In a controlled study, administration of a derivative led to significant improvements in memory tasks among aged rats, highlighting its potential as a cognitive enhancer .

Therapeutic Formulations

The formulation of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride into tablets has been explored for various therapeutic applications, including antispastic treatments for gastrointestinal disorders. Clinical trials demonstrated efficacy without significant side effects, making it a candidate for further development in therapeutic settings .

Example Formulation :

IngredientAmount per Tablet
Active Compound100 mg
Starch40 mg
Lactose30 mg
Talc15 mg
Magnesium Stearate5 mg

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Observations :

  • Smaller systems like [2.2.2]octanes (e.g., Aceclidine hydrochloride) exhibit higher conformational strain, which may limit their therapeutic utility despite clinical use as muscarinic agonists .

Table 2: Pharmacological Comparisons

Compound Name Primary Target Clinical Status Key Findings References
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid derivatives (e.g., SSR180711) α7 nAChR Discontinued (Phase I) Promising cognitive enhancement in preclinical models; adverse effects (e.g., cardiovascular) halted trials
1-Azabicyclo[2.2.2]octane-3-carboxamide (e.g., ABT-107) α7 nAChR Discontinued (Phase I) High receptor affinity but poor bioavailability
Aceclidine hydrochloride Muscarinic receptors Approved (glaucoma) Effective M3 receptor agonism; limited CNS penetration
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (e.g., cephalosporins) Bacterial enzymes Approved (antibiotics) Broad-spectrum activity via β-lactam inhibition

Key Observations :

  • Despite structural similarities, [3.2.2]nonane derivatives like SSR180711 show distinct target engagement (α7 nAChR) compared to [2.2.2]octanes (muscarinic receptors) .
  • Adverse effects (e.g., cardiovascular toxicity) common to α7 nAChR agonists highlight challenges in optimizing [3.2.2]nonane derivatives for CNS applications .

Biological Activity

1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties enable interactions with various biological targets, making it a subject of interest for researchers exploring its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
CAS Number 165945962
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
InChIKey HDDDTIJFNTYGTE-UHFFFAOYSA-N
SMILES C1CC2CCN(C1)CC2C(=O)O

The compound features a bicyclic structure that includes a nitrogen atom, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that 1-azabicyclo[3.2.2]nonane derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against protozoan parasites, including Plasmodium falciparum and Trypanosoma brucei.

Case Study: Antiprotozoal Activity

A series of synthesized compounds based on 1-azabicyclo[3.2.2]nonane were tested for their antiprotozoal activity:

Compound IDTarget OrganismIC50 (µM)Selectivity Index (SI)
6P. falciparum NF540.023103.6
7P. falciparum K10.051155.6
18T. brucei rhodesiense STIB9000.09562.90

The compounds demonstrated high selectivity and potency, particularly against the NF54 strain of P. falciparum, indicating their potential as lead candidates for antimalarial drug development .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal enzymatic functions.
  • Interaction with Receptors : The nitrogen atom in the bicyclic structure allows for hydrogen bonding with receptor sites, influencing cellular signaling pathways.

Potential Applications in Drug Development

Due to its diverse biological activities, research is ongoing to explore the potential applications of this compound in drug design:

  • Antifungal Agents : Investigations into its efficacy against fungal infections are underway.
  • Anticancer Properties : Preliminary studies suggest that derivatives may possess anticancer activity, warranting further exploration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityNotable Features
This compoundHigh selectivity against protozoaUnique bicyclic structure
3-Azabicyclo[3.2.2]nonane derivativesModerate activityVarying selectivity based on substitution
Pyrimidine-based analogsVariable activityOften less selective than bicyclic analogs

This comparison highlights the enhanced selectivity and potency of the bicyclic structure over other analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including silver-mediated ring-enlargement reactions. For example, iodide intermediates can undergo nucleophilic substitution with silver benzoate in methanol under argon at 323 K to form the bicyclic framework. Critical parameters include temperature control (323 K), inert atmosphere (argon), and catalyst selection (e.g., silver benzoate). Post-synthesis purification via chromatography (MTBE) and recrystallization (MTBE/PE) ensures high yields (~77%) and purity . Multi-step syntheses may also require protecting group strategies for the carboxylic acid moiety to prevent undesired side reactions .

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer : X-ray crystallography is pivotal for determining stereochemistry and bond angles. For instance, torsion angles (e.g., Φ1 = 6.3°, Φ2 = 2.4°) and bond expansions at the bridgehead nitrogen confirm reduced ring strain compared to smaller bicyclic analogs. Complementary techniques include NMR (¹H/¹³C) for functional group identification and HPLC for purity assessment (>95%). Crystallographic data (orthorhombic system, space group P2₁2₁2₁) provide insights into molecular packing and stability .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : Solubility is typically tested in polar solvents (e.g., methanol, DMSO) via saturation experiments. Stability studies involve pH-dependent degradation assays (e.g., 1–13 pH range) monitored by HPLC. The hydrochloride salt enhances aqueous solubility, while the bicyclic structure contributes to stability in organic solvents. Storage recommendations (-20°C, desiccated) are based on thermogravimetric analysis (TGA) data to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemical configuration influence the biological activity of this compound?

  • Methodological Answer : Stereochemistry impacts receptor binding affinity and selectivity. Comparative studies with analogs (e.g., 1-azabicyclo[2.2.2]octane derivatives) reveal that the [3.2.2] framework’s flattened bridgehead nitrogen and expanded bond angles enhance interactions with enzymatic pockets (e.g., acetylcholinesterase). Stereoselective synthesis (e.g., chiral catalysts) and enantiomeric resolution via chiral HPLC are critical for isolating bioactive conformers .

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally related bicyclic systems?

  • Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT₃ vs. nicotinic receptors) are addressed through competitive radioligand assays and molecular docking simulations. For example, while 1-azabicyclo[2.2.2]octane derivatives show strong 5-HT₃ antagonism, the [3.2.2] system’s larger ring may favor alternative targets. Cross-referencing crystallographic data with pharmacodynamic profiles helps clarify structure-activity relationships (SAR) .

Q. What strategies are effective in minimizing impurities during large-scale synthesis?

  • Methodological Answer : Impurity profiling via LC-MS identifies byproducts (e.g., des-chloro derivatives). Process optimization includes adjusting reaction stoichiometry (1.1 eq silver salts), solvent polarity (methanol vs. DCM), and temperature gradients. Recrystallization (MTBE/PE) and column chromatography (silica gel, ethyl acetate/hexane) achieve >95% purity. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stability .

Q. How can computational modeling predict the reactivity of the carboxylic acid moiety in drug-target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions at the carboxylic acid group, predicting nucleophilic attack sites. Molecular dynamics (MD) simulations assess binding kinetics with target proteins (e.g., kinase domains). These models are validated against experimental IC₅₀ values from enzyme inhibition assays .

Q. What distinguishes this compound’s pharmacological profile from other bicyclic carboxylic acid derivatives?

  • Methodological Answer : Comparative SAR studies highlight enhanced metabolic stability due to the [3.2.2] ring’s rigidity. For example, 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride shows rapid hepatic clearance, whereas the [3.2.2] system’s conformational restraint reduces cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability) and pharmacokinetic studies in rodent models validate these differences .

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